molecular formula C21H26INO4 B1629367 Menisperine iodide CAS No. 17669-18-0

Menisperine iodide

Cat. No.: B1629367
CAS No.: 17669-18-0
M. Wt: 483.3 g/mol
InChI Key: HPIWMGFECDATDK-UQKRIMTDSA-N
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Description

Menisperine iodide is a quaternary ammonium iodide compound, structurally characterized by a methylpiperidine moiety esterified with diphenylacetic acid and complexed with methyl iodide. Unlike simpler iodides such as potassium iodide or methyl iodide, this compound’s quaternary ammonium structure confers unique solubility and stability properties, making it relevant in studies of neuromuscular blocking agents or antimicrobial activity .

Properties

IUPAC Name

(6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4.HI/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19;/h6-7,11,14H,8-10H2,1-5H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIWMGFECDATDK-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40637591
Record name (6aS)-11-Hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40637591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17669-18-0
Record name Menisperine iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6aS)-11-Hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40637591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Menisperine iodide can be synthesized from isocorydine hydrochloride and iodomethane. The reaction involves the methylation of isocorydine hydrochloride with iodomethane under controlled conditions to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the same basic reaction. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Menisperine iodide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

    Substitution: this compound can participate in substitution reactions where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted menisperine compounds.

Scientific Research Applications

Mechanism of Action

Menisperine iodide can be compared with other alkaloids from the Menispermaceae family, such as palmatine, jatrorrhizine, and berberine. These compounds share similar structural features and pharmacological properties but differ in their specific biological activities and therapeutic potential . This compound is unique in its iodide component, which can influence its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Table 1: Key Properties of Menisperine Iodide and Related Compounds

Property This compound Potassium Iodide (KI) Dimethylsulphonium Iodide Methyl Iodide (CH₃I)
Molecular Formula C₂₂H₂₆INO₂ KI C₂H₆SI CH₃I
Molecular Weight 439.26 g/mol 166.00 g/mol 155.03 g/mol 141.94 g/mol
Melting Point Not reported 681°C 165°C -66.5°C
Primary Uses Neuromuscular research Iodine supplementation Antimicrobial agent Atmospheric tracer, fumigant
Bioactivity Cholinergic modulation Mucosal irritation High anti-Staph. aureus Volatile emissions
Toxicity/Side Effects Limited data Iodism (rash, fever) Skin irritation Neurotoxic, carcinogenic

Pharmacological and Chemical Contrasts

Potassium Iodide (KI)

  • Mechanism : Rapid absorption and excretion via kidneys and mucosal glands, causing iodism (e.g., acne, rhinitis) at high doses .
  • Contrast : Unlike this compound, KI lacks complex organic structure, limiting its receptor-specific activity.

Dimethylsulphonium Iodide

  • Mechanism : Exhibits potent antibacterial activity against Staphylococcus aureus (MIC < 1 µg/mL) due to sulfonium group interactions .
  • Contrast : Its smaller molecular size and ionic nature differ from this compound’s bulky, lipophilic structure.

Methyl Iodide (CH₃I)

  • Environmental Impact : Major marine emissions (70% of global sources) contribute to atmospheric iodine cycling . Discrepancies exist in emission estimates (e.g., Redeker et al. vs. Muramatsu for rice paddies) .
  • Contrast: this compound’s non-volatility and stability contrast sharply with CH₃I’s high volatility and environmental persistence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menisperine iodide
Reactant of Route 2
Menisperine iodide

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